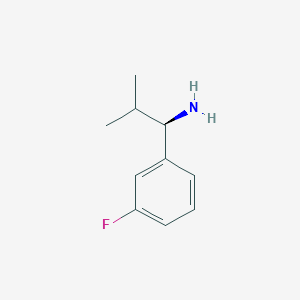

(1R)-1-(3-fluorophenyl)-2-methylpropylamine

CAS No.: 473733-18-5

Cat. No.: VC3759381

Molecular Formula: C10H14FN

Molecular Weight: 167.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 473733-18-5 |

|---|---|

| Molecular Formula | C10H14FN |

| Molecular Weight | 167.22 g/mol |

| IUPAC Name | (1R)-1-(3-fluorophenyl)-2-methylpropan-1-amine |

| Standard InChI | InChI=1S/C10H14FN/c1-7(2)10(12)8-4-3-5-9(11)6-8/h3-7,10H,12H2,1-2H3/t10-/m1/s1 |

| Standard InChI Key | HMXNHQBIMAWDSQ-SNVBAGLBSA-N |

| Isomeric SMILES | CC(C)[C@H](C1=CC(=CC=C1)F)N |

| SMILES | CC(C)C(C1=CC(=CC=C1)F)N |

| Canonical SMILES | CC(C)C(C1=CC(=CC=C1)F)N |

Introduction

Chemical Identity and Structure

Basic Chemical Information

(1R)-1-(3-Fluorophenyl)-2-methylpropylamine is a chiral amine with a defined stereochemistry at the first carbon position. The compound has a molecular formula of C₁₀H₁₄FN and a molecular weight of approximately 167.22 g/mol . The presence of the fluorine atom at the meta position of the phenyl ring is a defining characteristic of this compound, distinguishing it from similar structural analogues in the same chemical family.

Structural Characteristics

The compound features a fluorinated phenyl group connected to a chiral carbon center (C1) with R-configuration. The structural backbone includes a 2-methylpropyl group with an amine functionality at the terminal position. This specific arrangement contributes to the compound's three-dimensional orientation and potential binding capabilities with biological targets .

The structure can be represented using various chemical notation systems:

Physical Properties

General Characteristics

Based on its chemical structure, (1R)-1-(3-fluorophenyl)-2-methylpropylamine is expected to exhibit specific physical properties that influence its behavior in biological systems. The presence of the fluorine atom enhances lipophilicity, which may affect membrane permeability and distribution in biological systems. This lipophilic character is an important consideration for potential pharmacological applications, as it can influence how the compound interacts with biological targets.

Structural Configurations

The compound exists with a defined stereochemistry at the chiral center, specifically in the R-configuration as indicated in its name. This stereochemical specificity is crucial for biological activity, as different stereoisomers of the same compound can exhibit markedly different biological effects. While the R-isomer has been specifically identified in research contexts, the S-isomer would possess distinct physicochemical properties and potentially different biological activity profiles.

Comparative Analysis with Analogues

Structural Analogues

Several compounds share structural similarities with (1R)-1-(3-fluorophenyl)-2-methylpropylamine, each with distinct characteristics based on positional isomerism or alternate halogen substitutions:

| Compound | Key Structural Difference | Potential Functional Distinction |

|---|---|---|

| (1R)-1-(3-fluorophenyl)-2-methylpropylamine | Reference compound | Standard activity profile |

| 1-(3-fluorophenyl)-2-methylpropan-2-amine | Non-chiral variant | Different stereochemical properties |

| (1R)-1-(4-fluorophenyl)-2-methylpropylamine | Para-fluorine position | Altered receptor binding profile |

| (1R)-1-(3-chlorophenyl)-2-methylpropylamine | Chlorine substitution | Modified lipophilicity and binding |

Synthesis Approaches

Synthetic Challenges

The synthesis of (1R)-1-(3-fluorophenyl)-2-methylpropylamine presents several challenges, particularly in achieving high stereoselectivity and optical purity. Strategies to overcome these challenges may include the use of chiral auxiliaries, asymmetric catalysis, or resolution techniques to separate stereoisomers. The optimization of reaction conditions is critical to maximize yield and stereochemical purity in the final product.

Research Applications

Medicinal Chemistry Applications

The unique structure of (1R)-1-(3-fluorophenyl)-2-methylpropylamine makes it a compound of interest in medicinal chemistry research. Its potential applications may include:

-

Neuropharmacological investigations

-

Structure-activity relationship studies for drug development

-

Probe compound for receptor binding studies

-

Intermediate in the synthesis of more complex therapeutic agents

Related Research Developments

Research into structurally similar compounds has revealed potential applications in various therapeutic areas. For example, the related compound (1R,2S)-2-{[(2,4-dimethylpyrimidin-5-yl)oxy]methyl}-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropanecarboxamide (E2006) has demonstrated activity as an orexin receptor antagonist with potential applications in sleep disorders . This suggests that derivatives incorporating the (1R)-1-(3-fluorophenyl)-2-methylpropylamine structure might similarly find applications in neurological or psychiatric conditions.

Analytical Detection Methods

Identification Techniques

Several analytical techniques can be employed for the identification and characterization of (1R)-1-(3-fluorophenyl)-2-methylpropylamine:

-

Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

-

Mass Spectrometry for molecular weight determination and fragmentation pattern analysis

-

Infrared Spectroscopy for functional group identification

-

Chiral HPLC for enantiomeric purity assessment

-

X-ray Crystallography for absolute configuration determination

These analytical methods provide comprehensive structural information and ensure the identity and purity of the compound for research applications.

Future Research Directions

Knowledge Gaps and Research Opportunities

Despite the information available about (1R)-1-(3-fluorophenyl)-2-methylpropylamine, several knowledge gaps remain that present opportunities for future research:

-

Comprehensive pharmacological profiling to fully characterize its biological activities

-

Detailed receptor binding studies to identify specific molecular targets

-

Structure-activity relationship studies with systematic structural modifications

-

Investigation of potential therapeutic applications based on its pharmacological profile

-

Development of optimized synthetic routes for large-scale production

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume